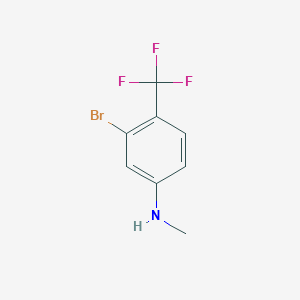

3-Bromo-N-methyl-4-(trifluoromethyl)aniline

描述

属性

IUPAC Name |

3-bromo-N-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOANMGIIYSQQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Nitration of 4-(Trifluoromethyl)benzene Derivatives

Starting with 4-(trifluoromethyl)nitrobenzene , bromination is directed meta to the nitro group due to its electron-withdrawing nature. For example:

Step 2: Reduction to Primary Amine

Catalytic hydrogenation or stoichiometric reduction with iron/HCl converts the nitro group to an amine:

Key parameters :

Step 3: N-Methylation

The amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):

Optimization notes :

Step 1: Acetylation of 4-(Trifluoromethyl)aniline

Protecting the amine as an acetamide facilitates bromination at position 3:

Step 2: Bromination with N-Bromosuccinimide (NBS)

NBS in DMF introduces bromine ortho to the acetamide group:

Conditions :

Step 3: Deprotection and Methylation

Hydrolysis with HCl/EtOH removes the acetyl group, followed by methylation:

Copper-Catalyzed Coupling Approaches

Aryl halides undergo Ullmann-type coupling with methylamine under catalytic conditions:

Advantages :

Limitations :

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination | NBS in DMF | Continuous flow reactors |

| Methylation | Batch, CH₃I | Dimethyl sulfate, <100°C |

| Purification | Column chromatography | Crystallization |

| Yield (Overall) | 40–50% | 60–70% |

Key industrial optimizations:

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >99.5%

-

¹H NMR (CDCl₃): δ 7.45 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.10 (s, 3H, N-CH₃)

-

MS (ESI+) : m/z 268 [M+H]⁺

化学反应分析

Types of Reactions

3-Bromo-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

3-Bromo-N-methyl-4-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its unique reactivity allows chemists to create various derivatives that can be utilized in further chemical reactions.

The compound has been studied extensively for its potential biological activities. It acts as an agonist for sphingosine-1-phosphate receptors (S1PRs), which are involved in critical cellular signaling pathways related to inflammation and immune responses. Research indicates that it can influence cell migration and proliferation, suggesting its potential in therapeutic applications.

Pharmaceutical Development

Due to its unique properties, 3-Bromo-N-methyl-4-(trifluoromethyl)aniline is being explored as an intermediate in drug development. Its derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in triple-negative breast cancer models, where it demonstrated significant anti-proliferative activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Cell Proliferation Assays : In vitro studies showed that 3-Bromo-N-methyl-4-(trifluoromethyl)aniline exhibited potent inhibitory effects on cancer cell lines, with an IC50 value indicating strong anti-proliferative activity compared to non-cancerous cells.

- In Vivo Studies : Animal model experiments demonstrated that treatment with this compound significantly inhibited lung metastasis of triple-negative breast cancer more effectively than known therapeutic agents like TAE226.

Summary of Applications

The applications of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline extend across several domains:

- Chemical Synthesis : Utilized as a versatile building block for complex organic molecules.

- Biological Research : Investigated for its role in receptor interactions and potential therapeutic uses.

- Pharmaceutical Industry : Explored as a precursor for drug development, particularly in oncology.

作用机制

The mechanism of action of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways and cellular responses . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

相似化合物的比较

Structural Analogues and Substituent Effects

The biological activity, reactivity, and physicochemical properties of 3-bromo-N-methyl-4-(trifluoromethyl)aniline are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Analogues and Their Properties

生物活性

3-Bromo-N-methyl-4-(trifluoromethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-N-methyl-4-(trifluoromethyl)aniline has the following chemical formula: C7H5BrF3N. The presence of both bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which can influence membrane permeability and bioavailability.

The biological activity of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities, receptor binding, and potential therapeutic effects. The compound's mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites, thereby altering their function.

- Receptor Interaction : It can act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that 3-Bromo-N-methyl-4-(trifluoromethyl)aniline exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural features allow it to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, possibly through the modulation of cytokine production or inhibition of inflammatory pathways.

- Cytotoxicity : There is evidence that this compound may exhibit cytotoxic effects on specific cancer cell lines, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 3-Bromo-N-methyl-4-(trifluoromethyl)aniline against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting its potential as a novel antibiotic agent. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Case Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that 3-Bromo-N-methyl-4-(trifluoromethyl)aniline exhibited dose-dependent cytotoxicity. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, implicating it as a candidate for further development in cancer therapeutics.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for introducing bromine and trifluoromethyl groups into N-methylaniline derivatives?

- Methodology : Bromination of the parent aniline can be achieved using N-bromosuccinimide (NBS) in ethyl acetate under controlled conditions (20–25°C) to ensure regioselectivity at the 3-position . For trifluoromethylation, direct electrophilic substitution or cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using Cu/Fe catalysts are recommended. Post-functionalization of pre-brominated intermediates may minimize side reactions .

Q. How do spectroscopic techniques (NMR, IR) differentiate 3-Bromo-N-methyl-4-(trifluoromethyl)aniline from structurally similar compounds?

- Methodology :

- ¹H/¹³C NMR : The trifluoromethyl group induces deshielding in adjacent protons (e.g., para-substituted aromatic protons), while bromine causes splitting patterns due to spin-spin coupling. The N-methyl group typically appears as a singlet at ~3.0 ppm .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3350–3450 cm⁻¹) are diagnostic. Absence of NH₂ peaks confirms N-methylation .

Q. What is the impact of the trifluoromethyl group on the compound’s basicity compared to non-fluorinated analogs?

- Methodology : The electron-withdrawing trifluoromethyl group reduces basicity by destabilizing the conjugate acid. Basicity can be quantified via potentiometric titration in non-aqueous solvents (e.g., acetonitrile) and compared to analogs like 4-bromo-N-methylaniline .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict reactivity trends in cross-coupling reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the HOMO-LUMO gap indicates susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura), with bromine acting as a leaving group .

Q. What experimental contradictions arise in thermal stability assessments, and how can they be resolved?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen may show decomposition >200°C, but discrepancies arise due to impurities or moisture. Purity checks via HPLC (>98%) and parallel DSC (Differential Scanning Calorimetry) are critical. Conflicting data from commercial sources (e.g., variable melting points) require in-house validation .

Q. How does the compound behave in photo-degradation studies, and what are its environmental persistence implications?

- Methodology : Accelerated UV-Vis irradiation in aqueous/organic solvents, followed by LC-MS analysis, identifies degradation products (e.g., debromination or defluorination). Comparative studies with non-fluorinated analogs reveal the role of CF₃ in enhancing resistance to hydrolysis .

Q. What challenges exist in regioselective functionalization of the aromatic ring for drug discovery applications?

- Methodology : Directed ortho-metalation (DoM) using LiTMP or Pd-catalyzed C-H activation can enable selective modifications. Steric hindrance from the trifluoromethyl group and N-methyl directs reactions to the 5-position. Case studies from patent literature (e.g., coupling with pyrazine derivatives) illustrate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。